molecular formula C22H23N3O4S B3298501 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole CAS No. 897478-18-1

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole

Cat. No.: B3298501
CAS No.: 897478-18-1
M. Wt: 425.5 g/mol
InChI Key: LSNVOSLKVAFVHN-UHFFFAOYSA-N
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Description

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole is a complex organic compound that features a benzodioxine ring fused with a piperazine and benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzodioxine ring. One common method involves the ring-closing metathesis of a suitable diene precursor using a nitro-Grela catalyst . The piperazine moiety can be introduced through nucleophilic substitution reactions, while the benzothiazole ring is often synthesized via cyclization reactions involving thiourea and an appropriate halogenated precursor .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Various nucleophiles, appropriate solvents

Major Products

Mechanism of Action

The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways . This can lead to therapeutic effects, such as inhibition of cancer cell growth or modulation of neurotransmitter activity .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-6-yl-[4-(4-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-2-27-17-4-3-5-19-20(17)23-22(30-19)25-10-8-24(9-11-25)21(26)15-6-7-16-18(14-15)29-13-12-28-16/h3-7,14H,2,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSNVOSLKVAFVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole
Reactant of Route 2
Reactant of Route 2
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole
Reactant of Route 3
Reactant of Route 3
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole
Reactant of Route 4
Reactant of Route 4
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole
Reactant of Route 5
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole
Reactant of Route 6
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-4-ethoxy-1,3-benzothiazole

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